molecular formula C14H18O2 B14185208 2-[2-(Benzyloxy)ethylidene]pentanal CAS No. 833480-11-8

2-[2-(Benzyloxy)ethylidene]pentanal

Cat. No.: B14185208
CAS No.: 833480-11-8
M. Wt: 218.29 g/mol
InChI Key: COTHAGWLWLYXDQ-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethylidene]pentanal is an organic compound with a complex structure that includes a benzyloxy group attached to an ethylidene chain, which is further connected to a pentanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)ethylidene]pentanal typically involves the reaction of benzyl alcohol with an appropriate aldehyde under controlled conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where benzyl alcohol reacts with pentanal in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Benzyloxy)ethylidene]pentanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Benzyloxyacetic acid.

    Reduction: 2-[2-(Benzyloxy)ethyl]pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Benzyloxy)ethylidene]pentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethylidene]pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

  • 2-[2-(Methoxy)ethylidene]pentanal
  • 2-[2-(Ethoxy)ethylidene]pentanal
  • 2-[2-(Phenoxy)ethylidene]pentanal

Comparison: 2-[2-(Benzyloxy)ethylidene]pentanal is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The benzyloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

833480-11-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2-phenylmethoxyethylidene)pentanal

InChI

InChI=1S/C14H18O2/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-9,11H,2,6,10,12H2,1H3

InChI Key

COTHAGWLWLYXDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCOCC1=CC=CC=C1)C=O

Origin of Product

United States

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